1-(bromomethyl)cycloheptan-1-ol
Description
1-(Bromomethyl)cycloheptan-1-ol (C₈H₁₅BrO) is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with a hydroxyl (-OH) and a bromomethyl (-CH₂Br) group at the same carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the proximity of the hydroxyl and bromomethyl groups.
Properties
CAS No. |
1593807-04-5 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2 |
InChI Key |
XUDJONXKNNICQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CBr)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the bromination of cycloheptanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the generation of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cycloheptanol derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form cycloheptene derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Cycloheptanol derivatives.
Elimination: Cycloheptene derivatives.
Oxidation: Cycloheptanone or cycloheptanal.
Scientific Research Applications
1-(Bromomethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(bromomethyl)cycloheptan-1-ol exerts its effects depends on the type of reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.
Comparison with Similar Compounds
Cyclohexane-Based Analogs: (Bromomethyl)cyclohexane
- Structure : Cyclohexane ring (six-membered) with a bromomethyl group.
- Molecular Formula : C₇H₁₃Br (MW: 177.08 g/mol) .
- Reactivity: Bromomethylcyclohexane lacks a hydroxyl group, limiting its participation in reactions requiring neighboring group participation (e.g., intramolecular substitutions). Safety: Both compounds likely require similar handling precautions (e.g., avoiding inhalation/skin contact), but volatility may differ due to molecular weight disparities .
Cyclopentane Derivatives: 1-Ethynylcyclopentan-1-ol
- Structure : Cyclopentane ring (five-membered) with ethynyl (-C≡CH) and hydroxyl groups.
- Molecular Formula : C₇H₁₀O (MW: 110.15 g/mol) .
- Key Differences: Substituent Effects: The ethynyl group is electron-withdrawing, increasing the acidity of the hydroxyl proton compared to the bromomethyl group in the target compound. Reactivity: Ethynyl groups enable alkyne-specific reactions (e.g., Sonogashira coupling), whereas bromomethyl groups favor SN2 substitutions .
Aromatic-Substituted Cyclopentanols: 1-(3-Bromophenyl)cyclopentan-1-ol
- Structure : Cyclopentane ring with a hydroxyl group and a 3-bromophenyl substituent.
- Molecular Formula : C₁₁H₁₃BrO (MW: 257.12 g/mol) .
- Key Differences :
- Electronic Properties : The aromatic bromine atom creates resonance effects, altering solubility and reactivity compared to the aliphatic bromine in 1-(bromomethyl)cycloheptan-1-ol.
- Applications : Aromatic bromine enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the aliphatic bromomethyl group is more suited for alkylation .
Phenoxy-Substituted Analogs: 2-(3-Bromophenoxy)cyclopentan-1-ol
- Structure: Cyclopentane ring with hydroxyl and 3-bromophenoxy (-O-C₆H₄Br) groups.
- Molecular Formula : C₁₁H₁₃BrO₂ (MW: 273.13 g/mol) .
- Key Differences: Steric Effects: The bulky phenoxy group may hinder nucleophilic attacks compared to the bromomethyl group. Hydrogen Bonding: The ether oxygen in the phenoxy group could compete with the hydroxyl group for hydrogen bonding, influencing solubility .
Comparative Data Table
Biological Activity
1-(Bromomethyl)cycloheptan-1-ol is an organic compound with the molecular formula CHBrO. It features a bromomethyl group attached to a cycloheptanol structure, which significantly influences its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. Common reagents for these reactions include sodium hydroxide and sodium ethoxide, leading to products like cycloheptanone and cycloheptene derivatives.
Synthesis Methods:
- Nucleophilic Substitution: Reacting with nucleophiles can lead to the formation of alcohols or ethers.
- Elimination Reactions: Under strong basic conditions, it can yield alkenes.
The bromomethyl group in this compound enhances its reactivity towards biological targets. The interactions are primarily through:
- Halogen Bonding: The bromine atom can form halogen bonds with biological receptors, influencing binding affinity.
- Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding, affecting the compound's overall biological activity.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Drug Development: Its reactivity profiles make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, though further research is necessary to confirm this .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Cycloheptanol | Parent compound | Lacks the bromomethyl group |
| 1-(Chloromethyl)cycloheptan-1-ol | Chlorinated analog | Different reactivity due to chlorine |
| 1-(Iodomethyl)cycloheptan-1-ol | Iodinated analog | Distinct reactivity patterns due to iodine |
The presence of the bromomethyl group imparts specific reactivity patterns that differentiate it from its chlorinated and iodinated counterparts, making it valuable in synthetic applications.
Study on TRPA1 Antagonism
In a high-throughput screening campaign aimed at identifying antagonists for the TRPA1 ion channel, compounds similar to this compound were evaluated for their ability to inhibit TRPA1-mediated responses. The results indicated that certain derivatives exhibited significant antagonistic potency, highlighting the potential for developing pain management therapeutics based on such structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
